molecular formula C18H25N3O4S B14865795 N1-cycloheptyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

N1-cycloheptyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B14865795
M. Wt: 379.5 g/mol
InChI Key: CMZOUSNPIFHXGS-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a chemical compound with a unique structure that offers immense potential for various scientific research applications. This compound is known for its versatility and has been explored in fields such as drug discovery, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves the reaction of cycloheptylamine with 3-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
  • N- [5- (1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2- (4-piperidin-1-ylphenyl)acetamide

Uniqueness

N1-cycloheptyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide stands out due to its unique structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

N-cycloheptyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide

InChI

InChI=1S/C18H25N3O4S/c22-17(19-14-7-3-1-2-4-8-14)18(23)20-15-9-5-10-16(13-15)21-11-6-12-26(21,24)25/h5,9-10,13-14H,1-4,6-8,11-12H2,(H,19,22)(H,20,23)

InChI Key

CMZOUSNPIFHXGS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O

Origin of Product

United States

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